molecular formula C19H21F6N3O2 B11475896 2-(4-tert-butylphenyl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

2-(4-tert-butylphenyl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No.: B11475896
M. Wt: 437.4 g/mol
InChI Key: JYVKTJZDNOLBAJ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a morpholine ring, a tert-butylphenyl group, and two trifluoromethyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may include the reaction of appropriate precursors under controlled conditions, such as the use of strong acids or bases, and specific temperature and pressure settings .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .

Scientific Research Applications

2-(4-tert-butylphenyl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenyl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl groups, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H21F6N3O2

Molecular Weight

437.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C19H21F6N3O2/c1-16(2,3)13-6-4-12(5-7-13)14-26-17(18(20,21)22,19(23,24)25)27-15(30-14)28-8-10-29-11-9-28/h4-7H,8-11H2,1-3H3

InChI Key

JYVKTJZDNOLBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(N=C(O2)N3CCOCC3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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